2-(2-Fluoro-6-methylphenyl)pyrrole

Description

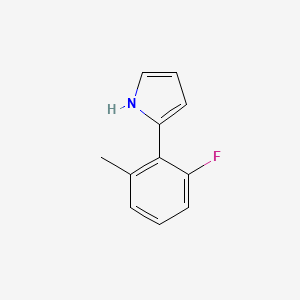

2-(2-Fluoro-6-methylphenyl)pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring substituted at the 2-position with a 2-fluoro-6-methylphenyl group. The pyrrole core, a five-membered ring containing one nitrogen atom, is electron-rich due to its conjugated π-system. The substituent at the 2-position introduces both electronic and steric effects:

- Fluorine: A highly electronegative, electron-withdrawing group (EWG) that polarizes the aromatic system and enhances stability toward electrophilic attack .

- Methyl group: An electron-donating group (EDG) at the 6-position of the phenyl ring, which sterically hinders adjacent positions and may influence regioselectivity in further reactions.

This compound’s unique substitution pattern distinguishes it from other aryl-pyrrole derivatives, as the combination of EWGs and EDGs on the phenyl ring creates a balance of electronic effects.

Properties

Molecular Formula |

C11H10FN |

|---|---|

Molecular Weight |

175.20 g/mol |

IUPAC Name |

2-(2-fluoro-6-methylphenyl)-1H-pyrrole |

InChI |

InChI=1S/C11H10FN/c1-8-4-2-5-9(12)11(8)10-6-3-7-13-10/h2-7,13H,1H3 |

InChI Key |

GXUHVCVSCVJRAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C2=CC=CN2 |

Origin of Product |

United States |

Scientific Research Applications

2-(2-Fluoro-6-methylphenyl)pyrrole has found applications in various fields of scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

Medicine: It has potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-Fluoro-6-methylphenyl)pyrrole exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and selectivity.

Comparison with Similar Compounds

2-(3-Chlorophenyl)-1H-pyrrole (CAS 115464-89-6)

This analog substitutes the pyrrole ring with a 3-chlorophenyl group. Key differences include:

- Substituent position : The chlorine atom is at the meta-position of the phenyl ring, while fluorine in 2-(2-Fluoro-6-methylphenyl)pyrrole is at the ortho-position.

- Electronic effects : Chlorine, being less electronegative than fluorine, acts as a weaker EWG but can exhibit resonance donation depending on the reaction medium.

Table 1: Structural and Electronic Comparison

| Compound | Substituent(s) | Position(s) | Electronic Effect | Steric Hindrance |

|---|---|---|---|---|

| This compound | F, CH₃ | 2,6 (phenyl) | Mixed (EWG + EDG) | High (ortho-CH₃) |

| 2-(3-Chlorophenyl)-1H-pyrrole | Cl | 3 (phenyl) | Weak EWG/resonance effects | Low |

Other Aryl-Substituted Pyrroles

- 2-Phenylpyrrole (unsubstituted) : Lacks substituents on the phenyl ring, leading to greater electron density on the pyrrole core and higher susceptibility to electrophilic aromatic substitution (EAS).

- 2-(4-Nitrophenyl)pyrrole : The nitro group (strong EWG) at the para-position significantly deactivates the pyrrole ring, reducing reactivity in EAS compared to this compound.

Key Research Findings :

- The ortho-fluoro and para-methyl groups in this compound create a sterically crowded environment, which may hinder reactions requiring planar transition states (e.g., Diels-Alder) but stabilize the compound against oxidation .

Notes on Evidence and Limitations

Thus, comparisons are primarily based on 2-(3-Chlorophenyl)-1H-pyrrole .

Contradictions : While emphasizes substituent position as critical for reactivity, the absence of data on ortho-fluoro-para-methyl systems necessitates cautious interpretation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.